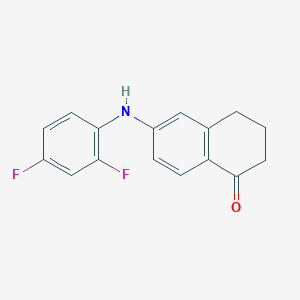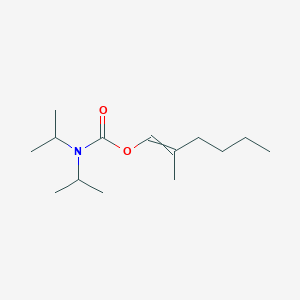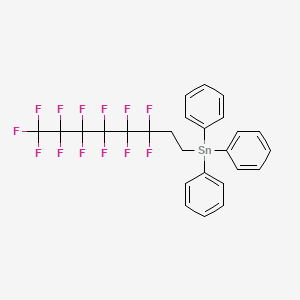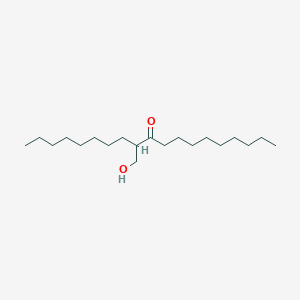![molecular formula C11H13BrF2O2 B12604798 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene CAS No. 651326-75-9](/img/structure/B12604798.png)
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene is an organic compound that belongs to the class of aromatic bromides It is characterized by the presence of bromine, fluorine, and ethoxyethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene typically involves the bromination of a suitable precursor compound. One common method is the reaction of 2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of bromine and ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The ethoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-[(1-methoxyethoxy)methyl]-3,4-difluorobenzene
- 1-Bromo-2-[(1-ethoxyethoxy)methyl]-4-fluorobenzene
- 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3-fluorobenzene
Uniqueness
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its reactivity and interactions with other molecules. The ethoxyethoxy group also provides additional functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
651326-75-9 |
|---|---|
Molecular Formula |
C11H13BrF2O2 |
Molecular Weight |
295.12 g/mol |
IUPAC Name |
1-bromo-2-(1-ethoxyethoxymethyl)-3,4-difluorobenzene |
InChI |
InChI=1S/C11H13BrF2O2/c1-3-15-7(2)16-6-8-9(12)4-5-10(13)11(8)14/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
MOPBQXYGTFICAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCC1=C(C=CC(=C1F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)

![2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B12604731.png)

![5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12604740.png)

![3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one](/img/structure/B12604749.png)



![4-Cyanophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12604789.png)

![6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal](/img/structure/B12604800.png)
![2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-](/img/structure/B12604803.png)
